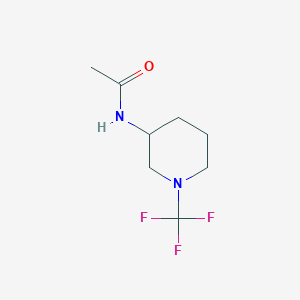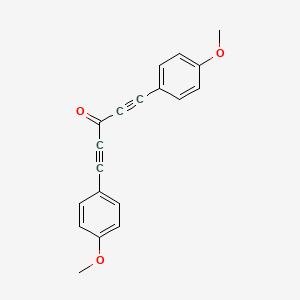
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and bases such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted acrylonitriles with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acrylonitrile moiety can form covalent bonds with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Chloro-3-(4-nitrophenyl)acrylonitrile: The geometric isomer of the compound with different spatial arrangement.
3-Bromo-3-(4-nitrophenyl)acrylonitrile: Similar structure with a bromo group instead of a chloro group.
3-Chloro-3-(4-methylphenyl)acrylonitrile: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of both chloro and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
126417-78-5 |
|---|---|
Molekularformel |
C9H5ClN2O2 |
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
(E)-3-chloro-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H/b9-5+ |
InChI-Schlüssel |
PWJDADFQYZTUAQ-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C\C#N)/Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)

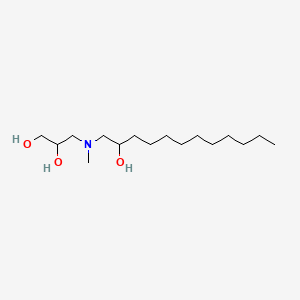
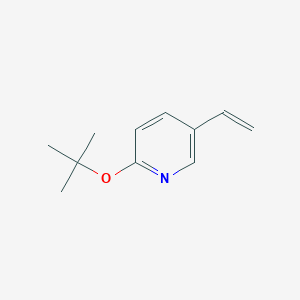
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)


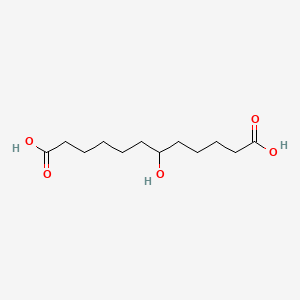

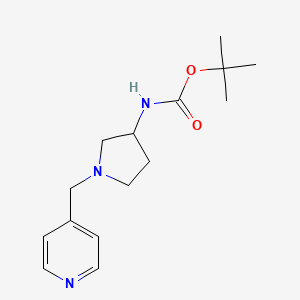
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
